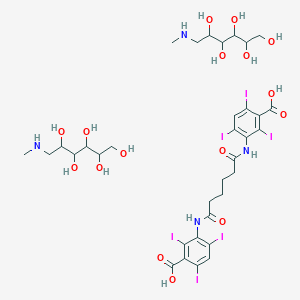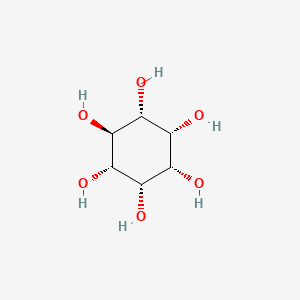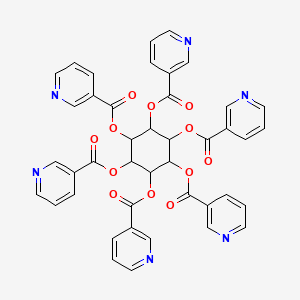
Adipiodone, dimeglumine salt
Vue d'ensemble
Description
Endocistobil and Endografin are trade names for the compound iodipamide meglumine, a radiopaque medium used primarily in diagnostic imaging. This compound is particularly useful in cholecystography and cholangiography, where it enhances the visibility of the bile ducts and gallbladder during X-ray procedures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iodipamide meglumine is synthesized by reacting 3-amino-2,4,6-triiodobenzoic acid with adipic acid to form the intermediate compound, which is then reacted with N-methylglucamine to produce iodipamide meglumine . The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of iodipamide meglumine involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes purification steps such as crystallization and filtration to obtain a high-purity product suitable for medical use .
Analyse Des Réactions Chimiques
Types of Reactions
Iodipamide meglumine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of iodinated by-products.
Reduction: Reduction reactions can break down the compound into simpler iodinated molecules.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various iodinated derivatives and simpler organic molecules, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Iodipamide meglumine has a wide range of scientific research applications:
Chemistry: Used as a radiopaque agent in various chemical analyses and imaging techniques.
Biology: Employed in studies involving the visualization of biological tissues and organs.
Medicine: Widely used in diagnostic imaging procedures to enhance the visibility of internal structures.
Industry: Utilized in the development of new imaging agents and diagnostic tools.
Mécanisme D'action
The mechanism of action of iodipamide meglumine involves its ability to absorb X-rays due to the presence of iodine atoms. When administered, the compound accumulates in the bile ducts and gallbladder, providing a clear contrast on X-ray images. This allows for the detailed visualization of these structures, aiding in the diagnosis of various medical conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodixanol: Another iodinated contrast agent used in diagnostic imaging.
Iohexol: A non-ionic, water-soluble contrast agent used in various imaging procedures.
Iopamidol: A low-osmolar contrast agent used in radiographic imaging.
Uniqueness
Iodipamide meglumine is unique due to its specific application in cholecystography and cholangiography, providing superior imaging of the bile ducts and gallbladder compared to other contrast agents. Its high iodine content and solubility in water make it particularly effective for these diagnostic procedures .
Propriétés
Numéro CAS |
3521-84-4 |
|---|---|
Formule moléculaire |
C34H48I6N4O16 |
Poids moléculaire |
1530.2 g/mol |
Nom IUPAC |
3-[[6-(3-carboxy-2,4,6-triiodoanilino)-6-oxohexanoyl]amino]-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C20H14I6N2O6.2C7H17NO5/c21-7-5-9(23)17(15(25)13(7)19(31)32)27-11(29)3-1-2-4-12(30)28-18-10(24)6-8(22)14(16(18)26)20(33)34;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h5-6H,1-4H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34);2*4-13H,2-3H2,1H3/t;2*4-,5+,6+,7+/m.00/s1 |
Clé InChI |
DGIAUNUPXILTJW-VRWDCWMNSA-N |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
SMILES isomérique |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
SMILES canonique |
CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
Apparence |
Solid powder |
| 3521-84-4 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
adipiodone meglumine Biligrafin Cholografin Meglumine Conraxin-H Endografin IODAMIDE MEGLUMINE iodipamide meglumine Isteropac meglumine iodamide meglumine iodipamide methylglucamine iodamide methylglucamine iodipamide Radioselectan Uromiron |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one](/img/structure/B1671959.png)

